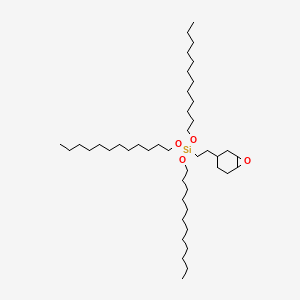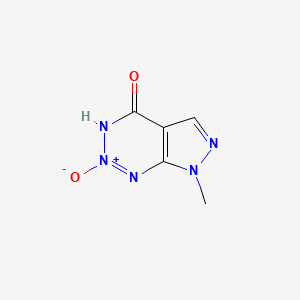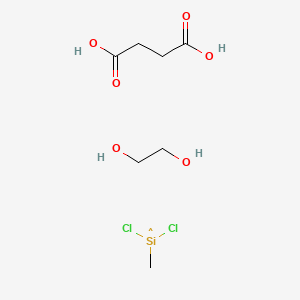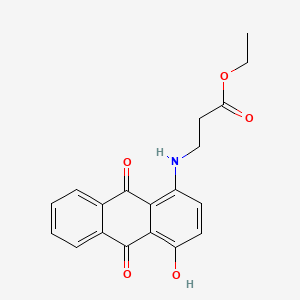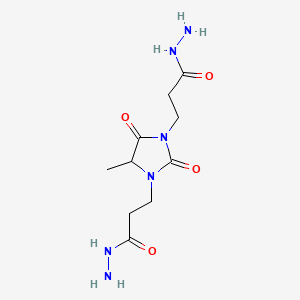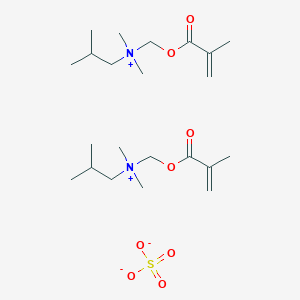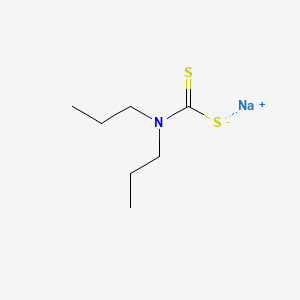
Sodium dipropyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dipropyldithiocarbamate is an organosulfur compound with the chemical formula NaS₂CN(C₃H₇)₂. It is a member of the dithiocarbamate family, known for their ability to form stable complexes with transition metals. These compounds are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium dipropyldithiocarbamate is typically synthesized by reacting dipropylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
CS2+HN(C3H7)2+NaOH→NaS2CN(C3H7)2+H2O
This reaction is carried out in an alkaline medium, ensuring the complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of carbon disulfide and dipropylamine to a sodium hydroxide solution under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dipropyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It reacts with metal salts to form metal-dithiocarbamate complexes.
Coordination: It forms stable complexes with transition metals through coordination bonds with sulfur atoms.
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I₂) is commonly used to oxidize this compound to its disulfide form.
Major Products:
Disulfides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with metal ions, which are used in various catalytic and industrial applications.
Wissenschaftliche Forschungsanwendungen
Sodium dipropyldithiocarbamate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of sodium dipropyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and disrupting various biological processes. The compound forms stable complexes with metal ions, which can interfere with the normal function of metalloproteins and enzymes. This chelating property is the basis for its use in various therapeutic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties but different alkyl groups.
Zinc dipropyldithiocarbamate: A zinc complex of dipropyldithiocarbamate used in similar applications.
Uniqueness: Sodium dipropyldithiocarbamate is unique due to its specific alkyl group configuration, which influences its reactivity and stability. Compared to sodium diethyldithiocarbamate, it has different solubility and complexation properties, making it suitable for specific applications where other dithiocarbamates may not be as effective .
Eigenschaften
CAS-Nummer |
4143-50-4 |
|---|---|
Molekularformel |
C7H14NNaS2 |
Molekulargewicht |
199.3 g/mol |
IUPAC-Name |
sodium;N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2.Na/c1-3-5-8(6-4-2)7(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
ILNWEIMZWZNAKF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCN(CCC)C(=S)[S-].[Na+] |
Verwandte CAS-Nummern |
25179-61-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




